2-(3-Amino-4-methyl-1H-pyrazol-1-YL)-N-isopropylacetamide
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Overview
Description
2-(3-Amino-4-methyl-1H-pyrazol-1-YL)-N-isopropylacetamide is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-4-methyl-1H-pyrazol-1-YL)-N-isopropylacetamide typically involves the reaction of 3-amino-4-methyl-1H-pyrazole with isopropyl chloroacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of the pyrazole attacks the carbonyl carbon of the isopropyl chloroacetate, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatographic techniques to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Amino-4-methyl-1H-pyrazol-1-YL)-N-isopropylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.
Scientific Research Applications
2-(3-Amino-4-methyl-1H-pyrazol-1-YL)-N-isopropylacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(3-Amino-4-methyl-1H-pyrazol-1-YL)-N-isopropylacetamide involves its interaction with specific molecular targets. The amino group and the pyrazole ring can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Amino-4-methyl-1H-pyrazol-1-yl)-N-ethylacetamide
- 2-(3-Amino-4-methyl-1H-pyrazol-1-yl)-N-methylacetamide
- 2-(3-Amino-4-methyl-1H-pyrazol-1-yl)-N-benzylacetamide
Uniqueness
2-(3-Amino-4-methyl-1H-pyrazol-1-YL)-N-isopropylacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The isopropyl group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H16N4O |
---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
2-(3-amino-4-methylpyrazol-1-yl)-N-propan-2-ylacetamide |
InChI |
InChI=1S/C9H16N4O/c1-6(2)11-8(14)5-13-4-7(3)9(10)12-13/h4,6H,5H2,1-3H3,(H2,10,12)(H,11,14) |
InChI Key |
FIMWVLIQJKEDIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1N)CC(=O)NC(C)C |
Origin of Product |
United States |
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